2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide
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Overview
Description
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide is a fluorinated quaternary ammonium compound It is characterized by the presence of four fluorine atoms and a trimethylammonium group attached to a propan-1-aminium backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide typically involves the reaction of 2,2,3,3-tetrafluoropropanol with trimethylamine in the presence of a suitable iodinating agent. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: Polar solvents such as acetonitrile or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Oxidation: Potential formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified fluorine content.
Scientific Research Applications
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide involves its interaction with molecular targets such as enzymes and cell membranes. The fluorine atoms enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The trimethylammonium group facilitates binding to negatively charged sites on proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A related compound with similar fluorine content but lacking the trimethylammonium group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different structural features.
2-Trifluoromethyl-2-propanol: A compound with a trifluoromethyl group instead of tetrafluoro substitution.
Uniqueness
2,2,3,3-Tetrafluoro-N,N,N-trimethylpropan-1-aminium iodide is unique due to its combination of fluorine atoms and a quaternary ammonium group, which imparts distinct chemical and biological properties
Properties
CAS No. |
116826-67-6 |
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Molecular Formula |
C6H12F4IN |
Molecular Weight |
301.06 g/mol |
IUPAC Name |
trimethyl(2,2,3,3-tetrafluoropropyl)azanium;iodide |
InChI |
InChI=1S/C6H12F4N.HI/c1-11(2,3)4-6(9,10)5(7)8;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HYPJMYAIQGXKRC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC(C(F)F)(F)F.[I-] |
Origin of Product |
United States |
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